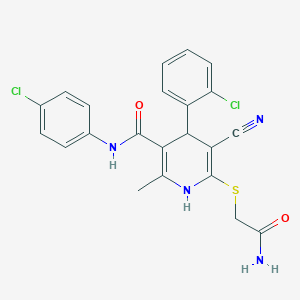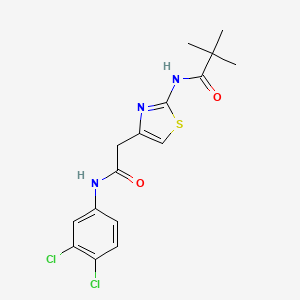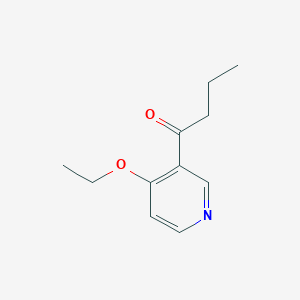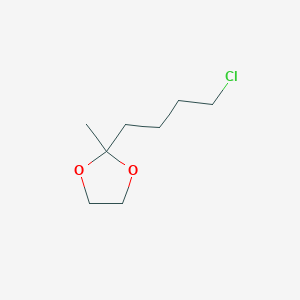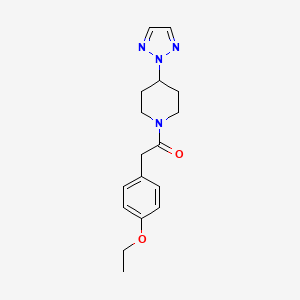
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to exhibit potent activity against various kinases, including the Bruton’s tyrosine kinase (BTK).
Scientific Research Applications
Synthesis and Characterization
- A study by Govindhan et al. (2017) detailed the synthesis of a compound closely related to the one , using a click chemistry approach. The compound was characterized using IR, NMR, MS, and single crystal XRD analysis. Hirshfeld surfaces computational method was used to analyze the intercontacts in the crystal structure (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
- Another study focused on the electrochemical synthesis of new substituted phenylpiperazine derivatives in aqueous solutions, showing a green and efficient method for producing related compounds (Nematollahi & Amani, 2011).
Biological Activities and Applications
- The antimicrobial activities of some new 1,2,4-triazole derivatives were investigated, revealing that certain derivatives exhibit good to moderate activities against various microorganisms. This indicates potential applications in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesis and fungicidal activity of certain triazole derivatives were explored, demonstrating that some compounds possess moderate to excellent fungicidal properties against specific fungi, suggesting their use in agriculture for protecting crops (Mao, Song, & Shi, 2013).
- The wound-healing potential of certain ethanone derivatives was evaluated in vivo, showing significant healing effects in treated groups. This highlights the potential for these compounds in medical applications related to wound care (Vinaya, Naika, Kumar, Prasad, Chandrappa, Ranganatha, & Krishna, 2009).
Molecular Docking and Structural Analysis
- Molecular docking studies were conducted to understand the interaction of synthesized molecules with carrier proteins, providing insights into their pharmacokinetics and potential biological applications (Govindhan et al., 2017).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYKZTMYRHEJJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
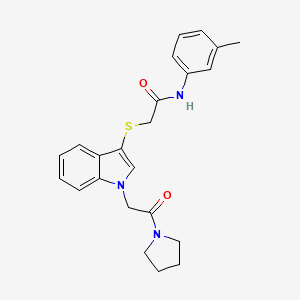
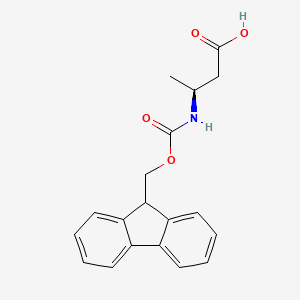
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
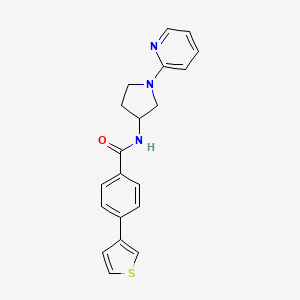
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
